![molecular formula C17H10O B026117 1-Pyrenecarboxaldehyde CAS No. 3029-19-4](/img/structure/B26117.png)
1-Pyrenecarboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 1-Pyrenecarboxaldehyde involves various chemical reactions, highlighting its versatility and reactivity. For instance, it has been synthesized using sodium dodecyl sulfate as a morphology-directing agent through a re-precipitation method, producing morphologically diverse microstructures like rods, bars, and rectangular plates (Sahoo et al., 2014). Additionally, microwave irradiation has facilitated its condensation with 2-methylbenzothiazole, demonstrating its reactivity and potential in creating complex molecules with nonlinear optical properties (Zhang Jingji, 2015).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various techniques, including SEM, XRD, and computational methods. These studies reveal its aggregated structures and the arrangement of molecules in face-to-face slipped conformations, providing insight into its solid-state behavior and reactivity (Sahoo et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility. It has been used as a building block in the synthesis of fluorescent molecular sensors for mercury (II) ion detection, showcasing its chemical reactivity and application in environmental sensing (Wang et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as its photophysical behavior, have been extensively studied. Its electronic spectra are sensitive to environmental polarity, providing valuable information for probing biological structures and understanding the interactions within cellular membranes (Lianos & Cremel, 1980).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with DNA, have been characterized, revealing its ability to bind and intercalate into DNA. This has implications for its use in biochemistry and molecular biology, offering insights into the mechanisms of DNA interaction and the potential for drug development (Grueso & Prado-Gotor, 2010).
Scientific Research Applications
Biological Probes : It exhibits sensitivity to environmental polarity, which is useful for probing biological structures such as lecithin vesicles and mitochondrial membranes (Lianos & Cremel, 1980).
DNA Interactions : It can intercalate into ctDNA, stabilizing its right-handed B form and influencing DNA binding properties (Grueso & Prado-Gotor, 2010).
Chemical Synthesis : Utilized in the synthesis of trismium pyrene and triruthenium pyrene clusters (Arce et al., 2009).
Molecular Peptide Beacons : Its functionalization enhances the binding to double-stranded DNA, altering conformation and fluorescence for ratiometric sensing and imaging of nucleic acids in cells (Wu et al., 2012).
Radiolabelling : It has been used in the synthesis of ring-tritiated and 14C-labelled compounds for research purposes (Posner et al., 1985).
Material Synthesis : Effective in the morphology directing synthesis of different microstructures with photophysical properties revealing specific conformations (Sahoo et al., 2014).
Fluorescent Probes : Its derivatives exhibit varied spectral behaviors, aiding their application in biophysical research (Lianos, Lux, & Gérard, 1981).
Sensing Applications : Modified metal-organic frameworks with pyrene tags show excellent selectivity and sensitivity for sensing biologically active anions and certain explosives (Dalapati & Biswas, 2017).
Nonlinear Optical Material : Exhibits good thermal stability and potential as a nonlinear optical material (Zhang Jingji, 2015).
Nanotechnology : Enhances the solubility of single-walled carbon nanotubes for hybrid complex materials with improved thermal stability (Yang et al., 2014).
Mercury Ion Sensing : Serves as a novel fluorescent molecular sensor with high sensitivity and selectivity to mercury (II) ion (Wang et al., 2010).
Catalysis : Used in rigid-rod ion channels with internal cofactors to catalyze the hydrolysis of various compounds (Som & Matile, 2002).
Mechanism of Action
Target of Action
1-Pyrenecarboxaldehyde (PCA) is a bifunctional molecule with a pyrene moiety and one aldehyde group . The primary target of PCA is the side walls of carbon nanotubes (CNTs) . The pyrene moiety interacts with the CNTs through π-π stacking , which leads to the uniform immobilization of PCA on the CNT surface .
Mode of Action
The mode of action of PCA involves the interaction of the pyrene moiety with the side walls of CNTs . This interaction is facilitated by π-π stacking , a type of non-covalent interaction between aromatic rings. This leads to the uniform immobilization of PCA on the CNT surface .
Biochemical Pathways
The immobilization of pca on the cnt surface can potentially influence the properties and functions of cnts .
Result of Action
The result of PCA’s action is the uniform immobilization of the compound on the CNT surface . This can potentially influence the properties and functions of CNTs . .
Action Environment
The action of PCA can be influenced by environmental factors. For instance, the immobilization of PCA on the CNT surface can be affected by the solvent environment
Safety and Hazards
PCA causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
PCA has been employed as an anodic catalyst for enhancing the performance and stability of an enzymatic biofuel cell . It has also been used for the selective detection of Cu2+ ion from water samples . These applications suggest potential future directions for the use of PCA in biofuel cells and environmental monitoring.
properties
IUPAC Name |
pyrene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYFOPUXRMOLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184373 | |
Record name | Pyrene-1-aldehyde | |
Source | EPA DSSTox | |
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Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Alfa Aesar MSDS] | |
Record name | Pyrene-1-aldehyde | |
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CAS RN |
3029-19-4 | |
Record name | 1-Pyrenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3029-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrene-1-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029194 | |
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Record name | 1-PYRENECARBOXALDEHYDE | |
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Record name | Pyrene-1-aldehyde | |
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Record name | Pyrene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-PYRENYLALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-Pyrenecarboxaldehyde has the molecular formula C17H10O and a molecular weight of 230.26 g/mol. []
A: this compound exhibits distinct spectroscopic behavior compared to pyrene. Its fluorescence is strongly influenced by the substituent, showing sensitivity to solvent polarity and the presence of quenchers. [, , , , , ]
A: The carbonyl group in this compound can lead to fluorescence quenching due to radiationless transitions involving nearby (π, π) and (n, π) states. []
A: this compound serves as a solvatochromic probe to investigate the microenvironment within RTILs and their binary mixtures with solvents like ethanol. Its spectral response provides insights into the polarity and hydrogen-bond-donating ability of these systems. [, , ]
A: Yes, this compound can functionalize surfaces due to its aldehyde group. For example, it has been utilized to anchor platinum nanoparticles onto graphene nanosheets, enhancing their catalytic activity. []
A: The fluorescence properties of this compound make it suitable for sensing applications. It has been incorporated into sensors for detecting water in ethanol [] and metal ions like copper. [, ]
A: Studies have shown that this compound interacts with calf thymus DNA through a two-step process involving the formation of a precursor complex followed by intercalation between DNA base pairs. This interaction is influenced by solvent properties. []
A: Yes, this compound can self-assemble into various nanostructures, including nanorods and nanotubes. This self-assembly process can be influenced by factors such as pH and the presence of polymers like poly(allylamine hydrochloride). [, , , ]
A: The aggregation of this compound can lead to aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state. This property has been explored in the development of fluorescent probes and materials. [, ]
A: this compound readily undergoes reactions typical of aldehydes, such as Schiff base formation with amines, which can be further reduced to yield stable amine derivatives. [, , , ] It can also be oxidized to form 1-pyrenecarboxylic acid. []
A: The pH-sensitive nature of the Schiff base linkage formed between this compound and amines has been utilized in the design of drug delivery systems. The controlled hydrolysis of this linkage at specific pH values allows for the targeted release of drug molecules. [, ]
A: this compound acts as a fluorescent probe to investigate the micropolarity and intraparticle void volume of zeolites in the presence of various solvents. Its fluorescence behavior provides insights into the microenvironment within these porous materials. []
A: Various techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and transmission electron microscopy (TEM), are commonly employed to characterize this compound, its derivatives, and their interactions with other molecules and materials. [, , , , , ]
A: The fluorescence properties of this compound are sensitive to its surrounding environment. This sensitivity makes it a valuable tool for studying molecular interactions, such as those between polymers and surfactants, by monitoring changes in its fluorescence intensity and lifetime. [, ]
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